9-Hydroxyfarnesoic acid
Description
Structure
3D Structure
Properties
CAS No. |
92448-63-0 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)6-5-7-13(4)10-15(17)18/h6,8,10,14,16H,5,7,9H2,1-4H3,(H,17,18)/b12-6+,13-10+ |
InChI Key |
ALIUDYHBVWJOHI-WAAHFECUSA-N |
Isomeric SMILES |
CC(=CC(C/C(=C/CC/C(=C/C(=O)O)/C)/C)O)C |
Canonical SMILES |
CC(=CC(CC(=CCCC(=CC(=O)O)C)C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 9 Hydroxyfarnesoic Acid and Its Analogs
Total Synthesis Approaches to 9-Hydroxyfarnesoic Acid
Zirconium-Mediated Total Synthesis Strategies
A significant advancement in the synthesis of this compound and related linear terpenoids has been the application of zirconium-mediated methodologies. These strategies offer a rapid and efficient route to complex natural products from simple starting materials.
A key step in the zirconium-mediated synthesis is the tandem formation of an unsaturated zirconacycle. This process involves the intramolecular co-cyclization of α,ω-dienes or -enynes in the presence of a zirconium complex, typically generated in situ from zirconocene (B1252598) dichloride. This reaction efficiently assembles a significant portion of the carbon framework of the target molecule.
The zirconacycles formed in the initial step are versatile organozirconium species that can undergo a variety of carbon-carbon bond-forming reactions. These intermediates are nucleophilic and can react with a range of electrophiles, allowing for the introduction of additional carbon fragments and functional groups. This reactivity is central to the elaboration of the basic zirconacycle into the more complex structure of this compound.
To further functionalize the zirconacycle, a carbenoid insertion reaction is employed. Specifically, the insertion of an allyl carbenoid into the intermediate zirconacycle generates a new, more elaborate organozirconium species. This newly formed intermediate is then poised for reaction with an aldehyde, which introduces the necessary oxygen functionality and completes the carbon skeleton. This tandem sequence of zirconacycle formation, carbenoid insertion, and aldehyde addition represents a powerful and convergent approach to the synthesis of linear terpenoids.
The Negishi reaction, a palladium-catalyzed cross-coupling of an organozinc compound with an organic halide, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org While not directly a co-cyclization reaction in the same vein as the zirconium-mediated process, the principles of organometallic reactivity are shared. Organozinc reagents, the cornerstone of the Negishi reaction, are typically prepared from the corresponding organic halide and zinc metal or through transmetalation from an organolithium or Grignard reagent. wikipedia.org The versatility of the Negishi coupling allows for the connection of various carbon fragments, including those with sp, sp2, and sp3 hybridization, making it a valuable strategy in the total synthesis of complex natural products. wikipedia.org
Palladium- and Copper-Co-catalyzed Cross-Coupling Methods
Palladium- and copper-co-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions offer a high degree of functional group tolerance and proceed under relatively mild conditions. While specific applications of these methods for the direct synthesis of this compound are not extensively documented in the readily available literature, the general principles are highly relevant for the synthesis of its analogs and other terpenoid structures.
The Suzuki coupling, for instance, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method has been successfully employed in the synthesis of functionalized alkyl chains that could serve as precursors or fragments for terpenoid synthesis. Similarly, other palladium-catalyzed reactions like the Heck and Sonogashira couplings are powerful methods for forming carbon-carbon bonds and could be strategically applied in the synthesis of farnesoid skeletons.
Copper catalysis, often used in conjunction with palladium or on its own, facilitates a range of cross-coupling reactions. These can include the coupling of organometallic reagents with organic halides and the formation of carbon-heteroatom bonds. The unique reactivity of copper catalysts can offer complementary synthetic routes to those provided by palladium-based systems.
Utilization of Alkenylstannanes and Chloroformates
A key step in the total synthesis of this compound involves the palladium-catalyzed cross-coupling reaction between an alkenylstannane and a chloroformate. This methodology provides an efficient route to introduce the carboxylic acid functionality at the terminus of the farnesyl chain.
In a notable synthesis, the alkoxycarbonylation of an alkenylstannane precursor was achieved through a palladium-catalyzed reaction with methyl chloroformate. rsc.orgrsc.org To optimize this transformation, several critical parameters were identified. The use of triphenylarsane as a ligand for the palladium catalyst was found to accelerate the rate of transmetallation, a crucial step in the catalytic cycle. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Key Condition | Product | Reference |
| Alkenylstannane precursor | Methyl chloroformate | Palladium / Triphenylarsane | Slow addition of chloroformate | Methyl ester of this compound precursor | rsc.orgrsc.org |
Selective Functional Group Transformations for this compound Precursors
The final stages in the synthesis of this compound necessitate the selective transformation of functional groups to unmask the target molecule. These transformations often involve the hydrolysis of esters and the cleavage of silyl (B83357) ethers, which are common protecting groups for carboxylic acids and alcohols, respectively.
In the total synthesis of this compound, the penultimate intermediate is often a silyl-protected methyl ester. The final two steps, therefore, involve the removal of these protecting groups. The cleavage of the silyl ether is a critical step to reveal the C9 hydroxyl group. In one synthetic route, a tert-butyldimethylsilyl (TBS) ether was used to protect the alcohol. This protecting group was effectively removed using tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF), yielding the methyl ester of this compound. rsc.orgrsc.org
| Precursor | Reagent | Transformation | Product | Reference |
| Silyl-protected methyl ester of this compound | Tetrabutylammonium fluoride (Bu₄NF) | Silyl ether cleavage | Methyl ester of this compound | rsc.orgrsc.org |
| Methyl ester of this compound | Base (Saponification) | Ester hydrolysis | This compound | rsc.orgrsc.org |
Stereoselective Synthesis of this compound Isomers
The stereochemistry of the double bonds within the farnesyl backbone is a critical aspect of the synthesis of this compound. The natural product possesses a specific arrangement of E and Z isomers, and therefore, synthetic strategies must address this challenge.
A zirconium-mediated tandem reaction sequence has been employed to achieve complete control over the geometry of both double bonds in key intermediates for the synthesis of this compound. rsc.orgrsc.org This method involves the formation of an unsaturated zirconacycle, followed by the insertion of a carbenoid and subsequent reaction with an aldehyde. This powerful one-pot reaction sequence assembles four components with high stereoselectivity, directly establishing the desired double bond configurations. rsc.orgrsc.org This level of control is paramount for the efficient and stereoselective synthesis of the natural product and its isomers.
Derivatization Strategies for Structural Modification of this compound
The structural modification of this compound and related compounds through derivatization can lead to new analogs with potentially altered biological activities. Derivatization can be used to probe structure-activity relationships or to improve the physicochemical properties of the parent molecule.
While specific derivatization strategies for this compound are not extensively detailed in the literature, methods applied to the closely related compound farnesol (B120207) provide relevant examples. For instance, farnesol has been derivatized by chemical conjugation with succinic anhydride (B1165640) and maleic anhydride to produce suc-farnesol and mal-farnesol, respectively. nih.gov This modification introduces a carboxylic acid moiety, which can significantly alter the polarity and biological properties of the molecule. nih.gov
| Parent Compound | Derivatization Reagent | Derivative | Purpose | Reference |
| Farnesol | Succinic anhydride | suc-farnesol | Structural modification | nih.gov |
| Farnesol | Maleic anhydride | mal-farnesol | Structural modification | nih.gov |
| Farnesoic acid | Fluorescent tags | Fluorescently-tagged farnesoic acid | Analytical detection | researcher.life |
Biosynthesis and Metabolic Pathways of 9 Hydroxyfarnesoic Acid
Origin of Farnesoic Acid from Isoprenoid Biosynthesis
Farnesoic acid, the precursor to 9-hydroxyfarnesoic acid, is a sesquiterpenoid derived from the vast and ancient isoprenoid biosynthesis pathway. All isoprenoids, a diverse group of over 30,000 biomolecules, are synthesized from two simple five-carbon (C5) building blocks. nih.gov The generation of these precursors occurs via two distinct and evolutionarily ancient pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.
Mevalonate Pathway and MEP Pathway Contributions
The biosynthesis of the universal C5 isoprene (B109036) units—isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)—is accomplished by either the MVA or the MEP pathway, depending on the organism and cellular compartment. pnas.org
Mevalonate (MVA) Pathway : This pathway is the primary route for isoprenoid synthesis in eukaryotes (including mammals and fungi) and archaea. pnas.org It begins in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The enzyme HMG-CoA reductase (HMGCR), a key rate-limiting step, then reduces HMG-CoA to mevalonate. nih.gov Through a series of ATP-dependent reactions, mevalonate is converted to IPP, which can be isomerized to DMAPP. nih.gov
Methylerythritol Phosphate (MEP) Pathway : Also known as the non-mevalonate pathway, this route is predominant in most bacteria, algae, and plant plastids. pnas.org It starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. The output of both pathways is the same: IPP and DMAPP. pnas.org In higher plants, both pathways operate concurrently, with the MVA pathway in the cytosol contributing to sterol and sesquiterpenoid synthesis, while the MEP pathway in plastids generates precursors for carotenoids, chlorophylls, and monoterpenes. pnas.org
The choice of pathway provides the foundational C5 units necessary for the subsequent construction of farnesoic acid.
Role of Isoprene Building Blocks
IPP and DMAPP are the fundamental building blocks that are sequentially assembled to create isoprenoid molecules of varying lengths. The synthesis of farnesoic acid's C15 backbone begins with the head-to-tail condensation of one DMAPP molecule with two IPP molecules. This assembly occurs in two main steps:
One molecule of DMAPP (C5) condenses with one molecule of IPP (C5) to form geranyl pyrophosphate (GPP), a C10 intermediate.
GPP then condenses with a second molecule of IPP (C5) to yield farnesyl pyrophosphate (FPP), a C15 molecule. nih.gov
FPP is a critical branch-point intermediate in isoprenoid metabolism. nih.gov From FPP, the pathway to farnesoic acid involves enzymatic modifications. First, FPP is converted to farnesol (B120207) through the action of a phosphatase. Farnesol is then oxidized in a two-step process, first to farnesal (B56415) and subsequently to farnesoic acid. nih.gov This oxidation is a key step in the biosynthesis of juvenile hormones in insects and other sesquiterpenoid signaling molecules. nih.gov
Enzymatic Hydroxylation Mechanisms at the C9 Position
The conversion of farnesoic acid to this compound is achieved through a hydroxylation reaction, a common modification in secondary metabolism that often alters a molecule's biological activity, solubility, and subsequent metabolic fate. While the specific enzyme responsible for the C9 hydroxylation of farnesoic acid is not extensively characterized in all organisms, such reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov
P450s are a diverse superfamily of heme-thiolate proteins that catalyze the oxidation of a wide variety of substrates. nih.gov The general mechanism for P450-mediated hydroxylation involves the activation of molecular oxygen. The enzyme's iron-containing heme group binds the substrate (farnesoic acid) and an electron, followed by binding to O₂. A second electron transfer reduces the Fe-O₂ complex, leading to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species. This powerful oxidizing agent then abstracts a hydrogen atom from the target carbon (C9), followed by the recombination of the resulting carbon radical with the hydroxyl group, yielding the hydroxylated product. nih.gov
While direct evidence for a farnesoic acid 9-hydroxylase is limited, numerous P450s have been identified that hydroxylate other sesquiterpenoids and related molecules. For example, mammalian P450s like CYP2E1 can hydroxylate farnesol at the C12 position. nih.gov In plants and fungi, a vast number of P450s are involved in terpenoid biosynthesis and modification, often exhibiting regio- and stereospecificity. nih.gov It is highly probable that a specific P450 enzyme, yet to be fully identified, is responsible for the targeted hydroxylation at the C9 position of farnesoic acid in organisms that produce this compound.
Intermediary Metabolism and Connection to Fatty Acid Synthesis
The biosynthesis of this compound is deeply interconnected with primary metabolic pathways, most notably fatty acid synthesis. Both the isoprenoid and fatty acid synthesis pathways are fundamental anabolic processes that utilize the same initial building block: acetyl-CoA. frontiersin.org
This shared origin creates a crucial metabolic node, where the cell must allocate acetyl-CoA resources between these two major biosynthetic routes. This allocation is tightly regulated. In many eukaryotes, the transcription factor family known as Sterol Regulatory Element-Binding Proteins (SREBPs) plays a central role. SREBP2 preferentially upregulates genes of the mevalonate pathway for cholesterol and isoprenoid synthesis, while SREBP1 primarily controls genes involved in fatty acid synthesis. nih.govmdpi.com This dual regulation allows cells to coordinate the production of lipids for membranes, energy storage, and signaling.
The table below provides a comparative overview of the initial stages of isoprenoid and fatty acid biosynthesis.
| Feature | Isoprenoid Biosynthesis (MVA Pathway) | Fatty Acid Synthesis |
|---|---|---|
| Primary Building Block | Acetyl-CoA | Acetyl-CoA |
| Cellular Location | Cytosol | Cytosol |
| Initial Condensation Product | HMG-CoA (from 3x Acetyl-CoA) | Malonyl-CoA (from Acetyl-CoA + HCO₃⁻) |
| Key Regulatory Enzyme | HMG-CoA Reductase (HMGCR) | Acetyl-CoA Carboxylase (ACC) |
| Primary Transcription Factor | SREBP2 | SREBP1 |
| End Products | Sterols, Farnesoids, Carotenoids, etc. | Palmitate, Stearate, etc. |
Catabolic Pathways and Degradation Products of this compound
The specific catabolic pathways for this compound are not well-defined in the scientific literature. However, based on the metabolism of structurally similar molecules like other hydroxylated fatty acids and isoprenoids, several degradation routes can be postulated.
One likely pathway involves further oxidation. The hydroxyl group at the C9 position could be oxidized by a dehydrogenase enzyme to form a ketone, yielding 9-oxo-farnesoic acid. This is analogous to the metabolism of other hydroxy fatty acids. mdpi.com Subsequently, the molecule could undergo degradation via pathways similar to fatty acid β-oxidation, where the carbon chain is progressively shortened by two-carbon units, ultimately feeding into the citric acid cycle.
Another potential fate, observed in the metabolism of farnesol, is oxidation at the terminal methyl group (omega-hydroxylation), followed by further oxidation to a dicarboxylic acid. nih.gov If this were to occur with this compound, it would result in a di-hydroxy dicarboxylic acid, a more polar molecule that can be more easily excreted. The degradation products would likely be funneled into central metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production or use in other biosynthetic pathways. frontiersin.org
Comparative Biosynthetic Routes Across Biological Systems
The biosynthesis of farnesoic acid and its derivatives, while following a conserved core pathway, exhibits significant variations across different biological kingdoms.
Animals : Sesquiterpenoids derived from farnesoic acid are now understood to be an ancient and widespread hormonal system. mdpi.com In insects, farnesoic acid is a direct precursor to juvenile hormones, which regulate development and metamorphosis. mdpi.com The pathway involves methylation and epoxidation steps catalyzed by specific enzymes like juvenile hormone acid O-methyltransferase (JHAMT) and CYP15 (a P450 enzyme). mdpi.com In other animals, including crustaceans and even some non-arthropod invertebrates, farnesoic acid and its methylated form, methyl farnesoate, act as signaling molecules. mdpi.comnih.gov The hydroxylation of farnesoic acid in these systems likely serves to create additional signaling molecules or to initiate degradation.
Plants : Plants are prolific producers of a vast array of sesquiterpenoids. The biosynthesis of the FPP precursor can occur via both the MVA and MEP pathways. pnas.org Plants possess a large number of terpene synthases and P450 hydroxylases that modify these backbones to produce compounds involved in defense, signaling, and aroma. nih.gov While this compound is not a commonly reported plant metabolite, the enzymatic machinery to produce it (i.e., terpene synthases and hydroxylases) is abundant.
Fungi : Fungi utilize the MVA pathway for isoprenoid synthesis. nih.gov They are known to produce a variety of sesquiterpenoid secondary metabolites, some with potent biological activities. Fungi also possess a wide range of P450 enzymes capable of hydroxylating terpenes, often as a means of detoxification or to create novel bioactive compounds. plantprotection.pl The production of this compound in fungi would likely proceed through the canonical FPP pathway followed by a specific P450-catalyzed hydroxylation.
The table below summarizes the key features of the pathways leading to sesquiterpenoid synthesis in different biological systems.
| Biological System | Primary IPP/DMAPP Pathway(s) | Key Downstream Modifications of Farnesoids | Known Roles of Farnesoids |
|---|---|---|---|
| Animals (Insects) | Mevalonate (MVA) | Methylation, Epoxidation | Juvenile Hormone Precursors |
| Animals (Crustaceans) | Mevalonate (MVA) | Methylation | Hormonal Regulation |
| Plants | Mevalonate (MVA) & MEP | Cyclization, Hydroxylation, Glycosylation | Defense, Signaling, Aroma |
| Fungi | Mevalonate (MVA) | Hydroxylation, Oxidation | Secondary Metabolites, Mycotoxins |
Based on a thorough review of the available scientific literature, there is currently insufficient information to generate a detailed article on the specific biological and physiological roles of the chemical compound This compound according to the requested outline.
The parent compound, farnesoic acid , is well-documented as a crucial intermediate in the biosynthetic pathway of juvenile hormones in insects. This pathway involves the oxidation of farnesol to farnesal, which is then converted to farnesoic acid. Farnesoic acid is subsequently methylated and epoxidized to form active juvenile hormones, which are critical for regulating development, metamorphosis, and reproduction.
However, specific research detailing the natural occurrence, distribution, and physiological significance of the hydroxylated form, this compound, is not present in the search results. The available literature focuses on the chemical synthesis of this compound rather than its biological functions. Therefore, providing scientifically accurate and detailed content for the specified outline points below is not possible without resorting to speculation.
Biological Roles and Physiological Significance of 9 Hydroxyfarnesoic Acid
Roles in Invertebrate Physiology and Development
Potential as a Precursor for Insect Pheromones
Without verifiable data from scientific sources on these specific aspects of 9-Hydroxyfarnesoic acid, an article that meets the required standards of accuracy and detail cannot be constructed.
Ecological Interactions Mediated by this compound
This compound is a sesquiterpenoid that plays a role in the ecological interactions of plants, particularly in defense against pathogenic threats. As a natural product, its presence and induction are linked to specific environmental stressors, highlighting its function as a mediator in plant-pathogen relationships.
While terpenoids as a broad class of compounds are often associated with antifeedant properties against insects, the specific role of this compound in plant-insect interactions is not extensively documented in existing research. Its known ecological function is more clearly defined in the context of plant defense against fungal pathogens. It has been identified as a phytoalexin, a substance produced by plants as a defense response to pathogen attack scribd.com. This role places it as a key component of the plant's induced defense system, primarily studied in the context of microbial interactions rather than herbivory by insects.
The most clearly defined biological role for this compound is its function as a phytoalexin with anti-fungal properties. Phytoalexins are antimicrobial compounds synthesized by plants that accumulate rapidly at sites of pathogen infection.
Research has shown that this compound is one of several sesquiterpenoid phytoalexins isolated from the root tissue of sweet potatoes (Ipomoea batatas) after being infected with the fungus Ceratocystis fimbriata scribd.com. The production of this compound is a direct defense mechanism initiated by the plant to combat the fungal invasion. Its presence, along with other related sesquiterpenes, indicates its contribution to the plant's ability to inhibit the growth and spread of pathogenic fungi scribd.com.
| Parameter | Description | Source |
| Compound | This compound | Sweet Potato (Ipomoea batatas) Root Tissue scribd.com |
| Classification | Sesquiterpenoid Phytoalexin | scribd.com |
| Inducing Pathogen | Ceratocystis fimbriata | scribd.com |
| Biological Role | Plant defense, Anti-fungal activity | scribd.com |
Interactions with Cellular Systems and Biological Processes
As a phytoalexin, the primary interaction of this compound with cellular systems is targeted at the invading pathogen. Phytoalexins function by disrupting the cellular processes of the pathogen, although the precise molecular mechanisms for this compound are not fully elucidated. The anti-fungal activity implies that it interacts with fungal cell structures or metabolic pathways to inhibit growth. Within the plant, its synthesis is part of a complex signaling cascade initiated upon pathogen recognition, demonstrating its integration into the plant's own cellular defense processes.
Advanced Analytical Methodologies for 9 Hydroxyfarnesoic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of 9-Hydroxyfarnesoic acid, enabling detailed investigation of its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules like this compound. core.ac.uknih.gov It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the complete assembly of the molecular structure.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon backbone of the molecule.
For a comprehensive structural elucidation, two-dimensional (2D) NMR experiments are employed. core.ac.uk These techniques reveal correlations between different nuclei, which is crucial for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the double bonds by identifying protons that are close in space.
The combination of these experiments allows for the complete assignment of all proton and carbon signals, confirming the identity and structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~171.0 | - | - |
| 2 | ~118.0 | ~5.7 | s |
| 3 | ~160.0 | - | - |
| 4 | ~40.0 | ~2.2 | t |
| 5 | ~25.0 | ~2.1 | q |
| 6 | ~123.0 | ~5.1 | t |
| 7 | ~138.0 | - | - |
| 8 | ~38.0 | ~2.3 | t |
| 9 | ~68.0 | ~4.0 | t |
| 10 | ~125.0 | ~5.2 | d |
| 11 | ~135.0 | - | - |
| 12 (CH₃) | ~16.0 | ~1.6 | s |
| 13 (CH₃) | ~19.0 | ~1.7 | s |
| 14 (CH₃) | ~25.7 | ~1.6 | s |
| 15 (CH₃) | ~17.5 | ~1.6 | s |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and is frequently used for both its identification and quantification, especially at trace levels. nih.govrsc.org
When coupled with a chromatographic system, such as Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective tool. nih.govnih.gov For this compound (Molecular Formula: C₁₅H₂₄O₃, Molecular Weight: 252.35 g/mol ), MS analysis can confirm the molecular ion peak. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. The molecular ion is isolated and then fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations for this compound would likely involve the loss of water (H₂O) from the hydroxyl group and the loss of the carboxyl group (COOH), as well as cleavages along the carbon chain, which can help pinpoint the location of the hydroxyl group and double bonds.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M-H]⁻ | C₁₅H₂₃O₃⁻ | 251.16 | Molecular ion (Negative ESI) |
| [M+H]⁺ | C₁₅H₂₅O₃⁺ | 253.18 | Molecular ion (Positive ESI) |
| [M-H-H₂O]⁻ | C₁₅H₂₁O₂⁻ | 233.15 | Loss of water |
| [M-H-HCOOH]⁻ | C₁₄H₂₂O⁻ | 206.17 | Loss of formic acid |
Chromatographic Separation Methods for Isolation and Purity Assessment
Chromatography is indispensable for isolating this compound from complex mixtures, such as biological extracts or chemical reaction products, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis and purification of non-volatile compounds like this compound. nih.govresearchgate.net
Mode of Separation: Reversed-phase HPLC is typically used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic acid to ensure the carboxyl group is protonated).
Detection: A UV detector can be used, although the chromophores in this compound are not particularly strong. To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag can be employed. researchgate.netresearchgate.net More commonly, HPLC is coupled with a mass spectrometer (LC-MS) for highly sensitive and specific detection. nih.gov
Application: HPLC is used to assess the purity of a sample by separating the target compound from any impurities. The purity is often determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. To analyze a non-volatile and polar compound like this compound, chemical derivatization is necessary to increase its volatility and thermal stability. researchgate.net
Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., a methyl ester), and the hydroxyl group is converted to a silyl (B83357) ether (e.g., using BSTFA to form a trimethylsilyl ether).
Separation and Detection: The derivatized compound is then separated on a capillary column and can be detected with high sensitivity using a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (GC-MS). nih.gov GC-MS provides both retention time and a mass spectrum, which serves as a highly specific fingerprint for the compound.
Method Development and Validation for Complex Biological Matrices
When quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates, it is crucial to develop and validate the analytical method to ensure the reliability and accuracy of the results. researchgate.netresearchgate.net Method validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). fda.gov
The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be >0.99. researchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often expressed as percent recovery. Precision measures the reproducibility of the results, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should generally be less than 15%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. scielo.br
Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).
Table 3: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LOQ) |
| Precision | Agreement between replicate measurements. | RSD or CV ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the analyte's retention time. | Response of blank matrix < 20% of LOQ response |
| Recovery | Efficiency of the sample extraction procedure. | Consistent, precise, and reproducible |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Concentration within ±15% of initial value |
Quantitative Analysis Approaches for Biological Samples
The accurate quantification of this compound (9-HFA) in complex biological matrices is crucial for understanding its physiological roles and metabolic pathways. Given its structural similarity to other lipid molecules and its likely low endogenous concentrations, highly sensitive and selective analytical methodologies are required. The primary techniques employed for the quantitative analysis of 9-HFA and related hydroxy fatty acids in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the necessary specificity and sensitivity to detect and quantify trace amounts of the analyte in matrices such as insect hemolymph, royal jelly, and various tissues.
A critical step in the quantitative analysis of 9-HFA is the sample preparation, which typically involves extraction from the biological matrix, followed by purification and, often, chemical derivatization. Solid-phase extraction (SPE) is a common technique used to isolate lipids, including hydroxy fatty acids, from aqueous samples and remove interfering substances. For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 9-HFA. This is typically achieved by esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl group (e.g., to a trimethylsilyl ether).
LC-MS/MS methods, on the other hand, can often analyze 9-HFA directly without derivatization, which simplifies sample preparation and reduces the risk of analyte degradation. The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
For both GC-MS and LC-MS/MS, the use of a suitable internal standard is paramount for achieving accurate and precise quantification. An ideal internal standard would be a stable isotope-labeled version of 9-HFA (e.g., containing deuterium or carbon-13), which would co-elute with the analyte and compensate for any variability during sample preparation and analysis.
The validation of the chosen analytical method is a critical final step to ensure the reliability of the quantitative data. This process involves assessing several key parameters, including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Detailed Research Findings
While specific validated methods for the quantification of this compound are not extensively detailed in the public domain, methodologies for structurally similar hydroxy fatty acids in relevant biological matrices provide a strong foundation for its analysis. For instance, studies on the quantification of hydroxylated fatty acids in royal jelly and insect tissues highlight the successful application of both GC-MS and LC-MS/MS.
One study focusing on the quantification of farnesoic acid, a precursor to juvenile hormones in insects, utilized high-performance liquid chromatography with fluorescence detection (HPLC-FD) after derivatization of the carboxylic acid group. This method demonstrated high sensitivity, with a linear response in the femtomole range and recovery efficiencies exceeding 98% nih.gov. Such a derivatization strategy could be adapted for 9-HFA to enhance its detection by HPLC-FD or LC-MS.
Another research effort detailed a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for the direct quantification of seven medium-chain free fatty acids in royal jelly, including 10-hydroxydecanoic acid nih.gov. This approach, which avoids derivatization, was validated and showed high sensitivity and reproducibility. The concentration of 10-hydroxydecanoic acid was found to be in the range of 0.285 to 0.366 g/100 g of fresh royal jelly mdpi.com. This indicates that LC-MS-based methods are well-suited for the direct analysis of hydroxy fatty acids in complex biological products.
The following interactive data table summarizes the typical validation parameters for a hypothetical validated LC-MS/MS method for the quantification of this compound in a biological sample, based on performance characteristics reported for similar analytes.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95.5% |
| Precision (% RSD) - Repeatability | ≤ 15% | 6.2% |
| Precision (% RSD) - Intermediate | ≤ 20% | 8.9% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
Structure Activity Relationship Sar Studies of 9 Hydroxyfarnesoic Acid
Identification of Key Structural Elements for Biological Activity
The carboxylic acid moiety is a critical feature, likely involved in forming hydrogen bonds or ionic interactions with the binding sites of target proteins, such as nuclear receptors. In many biologically active lipids, the carboxylate group acts as a key anchoring point within the ligand-binding pocket of a receptor.
The isoprenoid backbone , with its characteristic double bonds at C2-C3 and C6-C7, dictates the molecule's three-dimensional shape and flexibility. These double bonds introduce rigidity in certain parts of the chain while allowing for conformational flexibility in others, which is essential for fitting into the ligand-binding pockets of target receptors. Modifications to these double bonds, such as saturation or isomerization, would be expected to significantly impact biological activity.
Impact of Stereochemistry on Functional Properties
Chirality plays a pivotal role in the biological activity of many natural products, and 9-Hydroxyfarnesoic acid is no exception. The hydroxyl group at the C9 position introduces a chiral center, meaning the molecule can exist as two distinct enantiomers: (R)-9-Hydroxyfarnesoic acid and (S)-9-Hydroxyfarnesoic acid. The spatial arrangement of the hydroxyl group in these enantiomers can lead to significant differences in their interaction with chiral biological targets like receptors and enzymes.
While direct comparative studies on the biological activities of the individual enantiomers of this compound are limited in the publicly available scientific literature, the principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be more active than the other. mdpi.com The precise fit of a ligand into the binding pocket of a receptor is often stereospecific. A study on the synthesis and biological evaluation of the (R)- and (S)-enantiomers of a different amino acid derivative for brain tumor imaging demonstrated that the (S)-enantiomer exhibited higher tumor uptake and tumor-to-brain ratios, highlighting the importance of stereochemistry in biological systems. researcher.life
It is hypothesized that the (R) or (S) configuration of the hydroxyl group at C9 would orient the hydroxyl group differently within a receptor's binding pocket, leading to either favorable or unfavorable interactions with specific amino acid residues. For instance, one enantiomer might be able to form a crucial hydrogen bond that the other cannot, resulting in a significant difference in binding affinity and subsequent biological response. The stereospecific synthesis of each enantiomer is therefore a critical step in fully elucidating the SAR of this compound.
Rational Design and Synthesis of this compound Analogs for SAR Probing
To systematically investigate the SAR of this compound, the rational design and synthesis of a library of analogs are essential. This approach involves making specific, controlled modifications to the parent molecule and then evaluating the biological activity of the resulting compounds. The design of these analogs is guided by hypotheses about which structural features are important for activity.
Key modifications for SAR probing would include:
Modification of the Carboxylic Acid Group: Esterification to methyl or ethyl esters, or conversion to amides, would probe the importance of the acidic proton and the potential for ionic interactions.
Modification of the C9-Hydroxyl Group: Acylation to form esters or conversion to an ether would investigate the role of the hydroxyl group as a hydrogen bond donor and acceptor. Removal of the hydroxyl group would directly assess its necessity for activity.
Alterations to the Isoprenoid Chain: Saturation of one or both double bonds would reveal the importance of the π-systems for binding. Isomerization of the double bonds (e.g., from E to Z) would probe the required geometry of the carbon chain. Shortening or lengthening the carbon chain would explore the optimal size and lipophilicity for receptor binding.
The synthesis of these analogs would likely involve multi-step organic chemistry routes, starting from commercially available precursors or from farnesol (B120207) itself. For instance, the introduction of the hydroxyl group at C9 could be achieved through stereoselective epoxidation of a farnesol derivative followed by regioselective ring-opening. The synthesis of analogs with modified functional groups would employ standard organic transformations.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools for understanding the SAR of this compound at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can offer valuable insights into how the molecule interacts with its biological targets and can help in the rational design of more potent and selective analogs.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the ligand-binding domain of a target receptor, such as FXR. By modeling the interactions between the ligand and the amino acid residues of the receptor, docking studies can help to explain the observed biological activities of different analogs. For example, docking could reveal why a particular stereoisomer has a higher binding affinity or why the modification of a specific functional group leads to a loss of activity. Such studies are widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D maps that show which regions of the molecule are associated with increases or decreases in activity. For example, a QSAR model might indicate that a region of positive electrostatic potential near the C9-hydroxyl group is favorable for activity, while a bulky substituent at another position is detrimental. These models can then be used to predict the activity of newly designed analogs before they are synthesized.
Correlation of Chemical Structure with Observed Biological Effects
The ultimate goal of SAR studies is to establish a clear correlation between the chemical structure of this compound and its analogs and their observed biological effects. This requires a combination of chemical synthesis, biological testing, and computational analysis. By systematically modifying the structure and measuring the resulting changes in activity, a comprehensive picture of the SAR can be developed.
For example, if esterification of the carboxylic acid leads to a significant decrease in activity, it can be concluded that the free carboxylate is essential for the observed biological effect. Similarly, if the (S)-enantiomer is found to be significantly more potent than the (R)-enantiomer, this would highlight the stereospecific nature of the interaction with the biological target.
The data generated from these studies can be presented in tables to clearly illustrate the SAR.
Table 1: Hypothetical Biological Activity of this compound Analogs
| Compound | Modification | Target | Activity (EC50, µM) |
| This compound | Parent Compound | FXR | 5.2 |
| Analog 1 | Methyl ester of carboxylic acid | FXR | 25.8 |
| Analog 2 | Amide of carboxylic acid | FXR | > 50 |
| Analog 3 | Acetylated C9-hydroxyl group | FXR | 15.1 |
| Analog 4 | Saturated C2-C3 double bond | FXR | 12.6 |
| Analog 5 | Saturated C6-C7 double bond | FXR | 8.9 |
| Analog 6 | (R)-9-Hydroxyfarnesoic acid | FXR | 10.4 |
| Analog 7 | (S)-9-Hydroxyfarnesoic acid | FXR | 2.1 |
This hypothetical data illustrates how specific structural changes could impact the activity of this compound as an FXR agonist. The data suggests that the free carboxylic acid is critical for high potency, and the (S)-enantiomer is more active than the (R)-enantiomer.
Future Research Directions and Unexplored Avenues in 9 Hydroxyfarnesoic Acid Studies
Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms
A primary focus for future research is the complete elucidation of the biosynthetic pathway of 9-Hydroxyfarnesoic acid. While the general route of isoprenoid synthesis is well-established, the specific enzymes responsible for the hydroxylation of farnesoic acid at the C9 position remain to be definitively identified in many organisms.
Recent advances in genomics and proteomics offer powerful tools to identify candidate enzymes. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known for their role in the hydroxylation of a wide range of substrates, including terpenoids. For instance, CYP15A1 has been identified as the methyl farnesoate epoxidase in the juvenile hormone biosynthesis pathway in many insects, acting on a structurally similar precursor. Future studies should focus on identifying specific CYPs or other oxidoreductases that exhibit high substrate specificity for farnesoic acid and catalyze its conversion to this compound.
Understanding the regulatory mechanisms that govern the production of this compound is another critical research direction. In insects, the biosynthesis of juvenile hormones is tightly regulated by neuropeptides such as allatotropins (which stimulate synthesis) and allatostatins (which inhibit synthesis). Research should investigate whether the production of this compound is subject to similar neurohormonal control. Furthermore, exploring the transcriptional regulation of the identified biosynthetic genes in response to developmental cues, environmental stimuli, and physiological state will provide a more complete picture of how the synthesis of this compound is controlled.
| Research Area | Key Objectives | Potential Methodologies |
| Enzyme Identification | Isolate and characterize the specific enzyme(s) responsible for the C9 hydroxylation of farnesoic acid. | Transcriptome analysis of tissues known to produce 9-HFA, heterologous expression of candidate genes (e.g., CYPs) and in vitro enzyme assays. |
| Regulatory Mechanisms | Uncover the hormonal and transcriptional control of 9-HFA biosynthesis. | Ligand-binding assays with neuropeptides, gene expression analysis (qPCR, RNA-seq) under different physiological conditions. |
Comprehensive Mapping of Physiological Targets and Cellular Pathways
A significant gap in our knowledge is the identification of the specific physiological targets and cellular signaling pathways modulated by this compound. While its structural similarity to juvenile hormones suggests potential interaction with juvenile hormone receptors or binding proteins, this has yet to be conclusively demonstrated.
Future research should employ a variety of approaches to identify the molecular targets of this compound. Affinity chromatography using a labeled this compound probe could be used to isolate and identify binding proteins from tissue extracts. Additionally, genetic screening approaches, such as yeast two-hybrid systems, can be utilized to identify interacting proteins.
Once potential receptors or binding proteins are identified, the downstream cellular signaling pathways need to be mapped. This will involve investigating changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation cascades, and gene expression profiles in response to this compound treatment. Techniques such as RNA sequencing (RNA-seq) and quantitative proteomics will be invaluable in providing a global view of the cellular response to this compound. Understanding these pathways will be crucial for deciphering the physiological functions of this compound.
Advanced Understanding of Its Ecological Niche-Specific Roles
The presence of this compound and related compounds in honey bee royal jelly points towards important, yet not fully understood, ecological roles. Royal jelly is the exclusive food of queen bees and is critical for their development and fertility. While other fatty acids in royal jelly, such as 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxy-2E-decenoic acid (9-HDA), have been studied for their roles in caste determination and as queen pheromones, the specific contribution of this compound remains an area for active research.
Development of Efficient and Sustainable Synthetic Routes
To facilitate further research and explore potential applications, the development of efficient and sustainable methods for the synthesis of this compound is essential. Current synthetic routes may be multi-step, low-yielding, or rely on harsh reagents.
Future research in this area should focus on two main strategies: biocatalysis and green chemistry. Biocatalytic approaches could involve the use of whole-cell systems or isolated enzymes, such as the aforementioned cytochrome P450 monooxygenases, to perform the specific hydroxylation of farnesoic acid. This would offer a highly selective and environmentally friendly method for its production.
Green chemistry principles can also be applied to develop more sustainable chemical syntheses. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic reactions that minimize waste. The development of such methods will not only provide a reliable source of this compound for research purposes but also be crucial for any future commercial applications.
| Synthesis Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., CYPs) or whole-cell systems. | High selectivity, mild reaction conditions, environmentally friendly. |
| Green Chemistry | Utilization of renewable feedstocks, green solvents, and catalytic methods. | Reduced waste, lower environmental impact, improved sustainability. |
Application of Integrated Multi-Omics Data for Systems-Level Insights
A systems-level understanding of the role of this compound requires the integration of data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics.
Future studies should aim to generate comprehensive multi-omics datasets from organisms or biological systems where this compound is known to be active. For example, comparing the transcriptomic, proteomic, and metabolomic profiles of honey bee larvae fed on diets with and without this compound could reveal the molecular networks that are influenced by this compound.
By integrating these different layers of biological information, researchers can construct detailed models of the cellular and physiological processes regulated by this compound. This systems-level approach will be instrumental in moving beyond the study of individual components to a more holistic understanding of the function of this intriguing molecule in its biological context.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Future Research Directions
Q. What gaps exist in understanding this compound’s interactions with non-target organisms?
- Methodological Answer : Prioritize ecotoxicological assays using model organisms (e.g., Daphnia magna, zebrafish embryos) to assess endocrine disruption potential. Integrate transcriptomics and proteomics to identify off-target pathways. Collaborate with regulatory agencies to align experimental endpoints with risk assessment frameworks .
Q. How can computational tools enhance the study of this compound’s structure-activity relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
